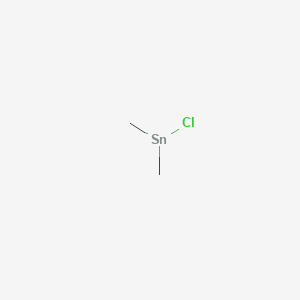
Dimethylzinnchlorid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylzinnchlorid, also known as dimethylzinc, is an organozinc compound with the chemical formula Zn(CH₃)₂. It is a colorless, volatile liquid that is highly reactive and has a characteristic garlic-like odor. This compound is primarily used in organic synthesis as a reagent and catalyst.
Méthodes De Préparation
Dimethylzinnchlorid can be synthesized through several methods. One common method involves the reaction of zinc with methyl iodide. The reaction is typically carried out at elevated temperatures, and sodium is often used to assist the reaction:
[ 2 \text{Zn} + 2 \text{CH}_3\text{I} \rightarrow \text{Zn(CH}_3\text{)}_2 + \text{ZnI}_2 ]
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Dimethylzinnchlorid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and methane.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: this compound can participate in substitution reactions, where the methyl groups are replaced by other functional groups.
Common reagents used in these reactions include halogens, acids, and other organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethylzinnchlorid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound is used in the synthesis of biologically active compounds.
Medicine: It is employed in the development of pharmaceuticals and other medical compounds.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethylzinnchlorid involves its ability to donate methyl groups to other molecules. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Dimethylzinnchlorid is similar to other organozinc compounds, such as diethylzinc and dimethylcadmium. it is unique in its reactivity and applications. For example, this compound is more volatile and reactive than diethylzinc, making it suitable for different types of reactions. Dimethylcadmium, on the other hand, is highly toxic and less commonly used.
Similar compounds include:
- Diethylzinc
- Dimethylcadmium
- Dimethylmercury
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and reactivity in organic synthesis.
Propriétés
Numéro CAS |
41079-92-9 |
|---|---|
Formule moléculaire |
C2H6ClSn |
Poids moléculaire |
184.23 g/mol |
InChI |
InChI=1S/2CH3.ClH.Sn/h2*1H3;1H;/q;;;+1/p-1 |
Clé InChI |
CZRDZAGTSCUWNG-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


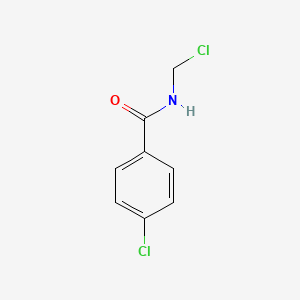
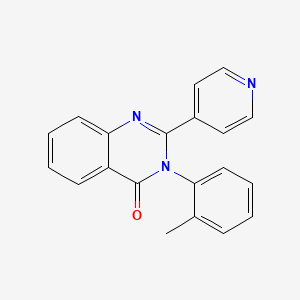
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)


![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)

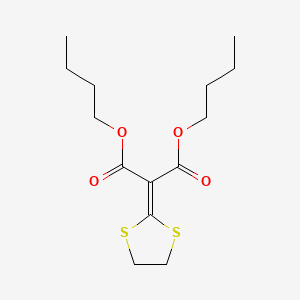
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
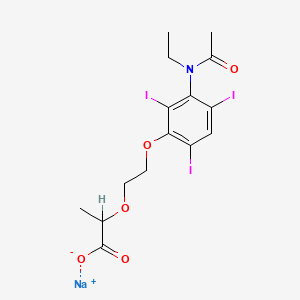
![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
